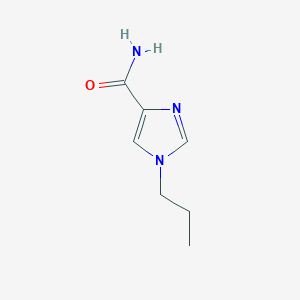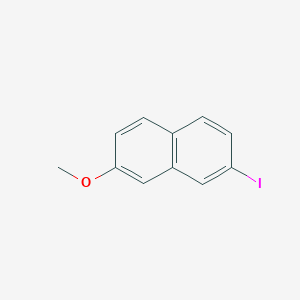
2-Iodo-7-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-7-methoxynaphthalene, also known as IAMN, is a chemical compound that belongs to the naphthalene family. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. IAMN is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 2-Iodo-7-methoxynaphthalene involves the formation of a covalent bond between the compound and the target molecule. The iodine atom in 2-Iodo-7-methoxynaphthalene reacts with the target molecule, resulting in the formation of an iodoalkane intermediate. The intermediate then undergoes a nucleophilic attack by the target molecule, forming a covalent bond between 2-Iodo-7-methoxynaphthalene and the target molecule.
Efectos Bioquímicos Y Fisiológicos
2-Iodo-7-methoxynaphthalene has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. Additionally, 2-Iodo-7-methoxynaphthalene has been shown to modulate the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Iodo-7-methoxynaphthalene has several advantages for use in lab experiments. It is a highly sensitive probe for the detection of ROS and has a low cytotoxicity, making it suitable for use in live cell imaging experiments. Additionally, 2-Iodo-7-methoxynaphthalene is a versatile compound that can be used for a variety of applications, including drug discovery and protein-ligand interaction studies. However, 2-Iodo-7-methoxynaphthalene has some limitations, including its low solubility in aqueous solutions and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the use of 2-Iodo-7-methoxynaphthalene in scientific research. One area of interest is the development of new drugs that target specific proteins using 2-Iodo-7-methoxynaphthalene as a ligand. Additionally, 2-Iodo-7-methoxynaphthalene could be used in combination with other probes to study complex biological processes, such as oxidative stress and apoptosis. Further research is also needed to optimize the synthesis method for 2-Iodo-7-methoxynaphthalene and to improve its solubility in aqueous solutions.
Conclusion
2-Iodo-7-methoxynaphthalene is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for studying a variety of biological processes, including oxidative stress, cytochrome P450 activity, and protein-ligand interactions. While there are some limitations to its use, 2-Iodo-7-methoxynaphthalene has significant potential for the development of new drugs and for the study of complex biological systems.
Métodos De Síntesis
The synthesis of 2-Iodo-7-methoxynaphthalene involves the reaction of 2-naphthol with iodine and potassium hydroxide in the presence of dimethyl sulfoxide (DMSO). The reaction produces 2-Iodo-7-methoxynaphthalene as a yellow crystalline powder with a yield of approximately 50%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-Iodo-7-methoxynaphthalene has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. 2-Iodo-7-methoxynaphthalene is also used as a substrate for the measurement of cytochrome P450 activity. Additionally, 2-Iodo-7-methoxynaphthalene has been used as a ligand for the development of new drugs and as a tool for studying protein-ligand interactions.
Propiedades
Número CAS |
128542-48-3 |
|---|---|
Nombre del producto |
2-Iodo-7-methoxynaphthalene |
Fórmula molecular |
C11H9IO |
Peso molecular |
284.09 g/mol |
Nombre IUPAC |
2-iodo-7-methoxynaphthalene |
InChI |
InChI=1S/C11H9IO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 |
Clave InChI |
ZCTZDZKAMWOSHC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)I |
SMILES canónico |
COC1=CC2=C(C=C1)C=CC(=C2)I |
Sinónimos |
Naphthalene, 2-iodo-7-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



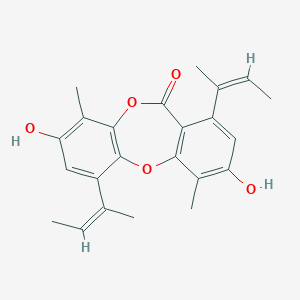
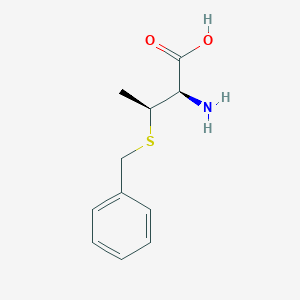
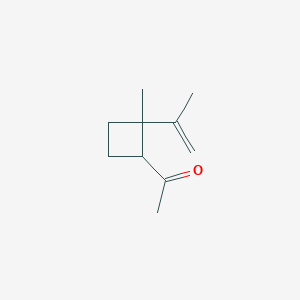
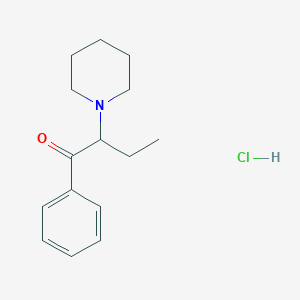
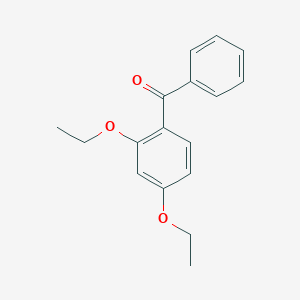
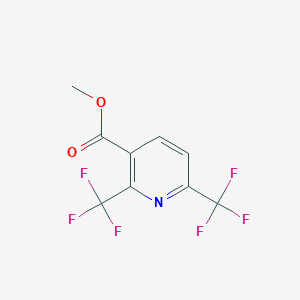
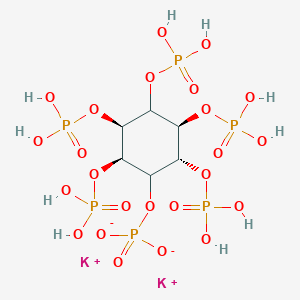
![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
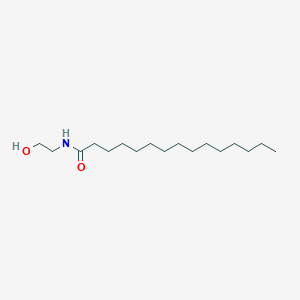
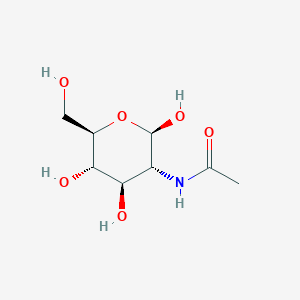
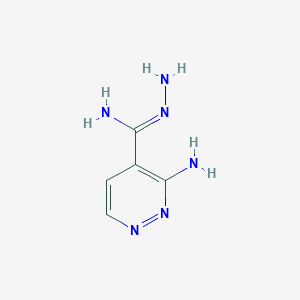
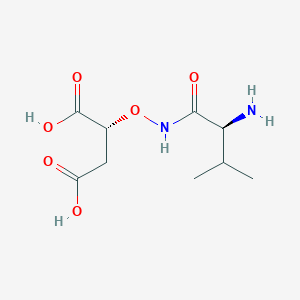
![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)
